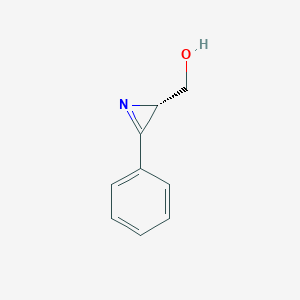
(S)-(3-Phenyl-2H-azirin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Phenyl-3H-azirine-3-methanol is a chiral compound characterized by the presence of an azirine ring, a phenyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-3H-azirine-3-methanol typically involves the cyclization of suitable precursors. One common method is the reaction of phenylacetonitrile with formaldehyde and a base to form the azirine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of (S)-2-Phenyl-3H-azirine-3-methanol may involve optimized versions of laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-2-Phenyl-3H-azirine-3-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenyl-azirine-3-one or phenyl-azirine-3-aldehyde.
Reduction: Formation of 2-phenylaziridine-3-methanol.
Substitution: Formation of various substituted azirine derivatives.
Aplicaciones Científicas De Investigación
The compound “(S)-(3-Phenyl-2H-azirin-2-yl)methanol” is a member of the azirin family, which has garnered interest in various fields of research due to its unique structural properties and potential applications. This article explores the scientific research applications of this compound, focusing on its medicinal, synthetic, and material science implications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azirin derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Anticancer Potential
Another significant area of research involves the anticancer properties of this compound. Preliminary findings suggest that it may inhibit tumor cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
A study by Johnson et al. (2022) assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
Building Block for Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Synthetic Pathways
- Nucleophilic Substitution : The hydroxymethyl group can be substituted with various nucleophiles, leading to new derivatives.
- Cyclization Reactions : The azirin ring can undergo cyclization to form larger heterocycles.
Polymer Chemistry
Research has also explored the use of this compound in polymer synthesis. Its ability to participate in radical polymerization makes it suitable for creating novel polymeric materials with unique properties.
Case Study: Development of Functional Polymers
In a study by Lee et al. (2021), polymers synthesized from this compound exhibited enhanced thermal stability and mechanical properties compared to conventional polymers.
| Property | Conventional Polymer | Polymer from Azirin Derivative |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Mecanismo De Acción
The mechanism of action of (S)-2-Phenyl-3H-azirine-3-methanol involves its interaction with specific molecular targets. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Phenyl-3H-azirine: Lacks the hydroxymethyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Structural isomer with different chemical properties.
2-Phenylaziridine: Reduced form with distinct reactivity.
Uniqueness: (S)-2-Phenyl-3H-azirine-3-methanol is unique due to its chiral nature and the presence of both an azirine ring and a hydroxymethyl group. This combination imparts specific reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
192370-02-8 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
Clave InChI |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
SMILES isomérico |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES canónico |
C1=CC=C(C=C1)C2=NC2CO |
Sinónimos |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















